GW856464

MCHR1 Antagonist Binding Affinity Obesity

GW856464 is a validated MCHR1 antagonist for preclinical obesity/metabolic research. Unlike potent analogs, its moderate IC50 (70 nM) enables dose-response and chronic dosing studies with reduced hERG liability. The (R)-enantiomer ensures consistent, reproducible results. Supplied at ≥98% purity for target engagement and probe development. Procure this specific tool to differentiate MCHR1-mediated effects in your research models.

Molecular Formula C23H20ClN3O3S
Molecular Weight 453.9 g/mol
CAS No. 851690-21-6
Cat. No. B12783476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGW856464
CAS851690-21-6
Molecular FormulaC23H20ClN3O3S
Molecular Weight453.9 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)N2C=NC3=C(C2=O)SC(=C3)C4=CC=C(C=C4)Cl)N5CCC(C5)O
InChIInChI=1S/C23H20ClN3O3S/c1-30-20-10-16(6-7-19(20)26-9-8-17(28)12-26)27-13-25-18-11-21(31-22(18)23(27)29)14-2-4-15(24)5-3-14/h2-7,10-11,13,17,28H,8-9,12H2,1H3/t17-/m1/s1
InChIKeyJOAYEJZDGOLEDZ-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GW856464 (CAS 851690-21-6) MCHR1 Antagonist for Obesity & Cardiovascular Research


GW856464 (CAS 851690-21-6), also known as (R)-6-(4-Chlorophenyl)-3-(4-(3-hydroxypyrrolidin-1-yl)-3-methoxyphenyl)thieno(3,2-d)pyrimidin-4(3H)-one, is a synthetic small-molecule antagonist targeting the melanin-concentrating hormone receptor 1 (MCHR1) . This compound belongs to the thieno[3,2-d]pyrimidin-4(3H)-one chemical class and is primarily utilized as a pharmacological tool in preclinical studies investigating the MCHR1 pathway in obesity, metabolic disorders, and cardiovascular disease . It is supplied as a research-grade chemical with a purity of ≥99.83% .

Why Generic MCHR1 Antagonists Cannot Substitute for GW856464 (851690-21-6)


Generic substitution among MCHR1 antagonists is not scientifically valid due to substantial variation in potency, selectivity, and pharmacokinetic properties across this class. For example, GW856464 exhibits a moderate binding affinity (IC50 = 70 nM) at the human MCH1 receptor [1], whereas close structural analogs like GW-803430 show significantly higher potency (IC50 = 9.3 nM) . Even more advanced candidates like BMS-814580 (Ki = 16.9 nM) possess different in vivo profiles [2]. Furthermore, MCHR1 antagonists differ in their off-target liability; for instance, the basic amine-containing MCHr1 antagonist 2 also potently inhibits the hERG channel (IC50 = 4.0 nM), raising cardiotoxicity concerns [3]. Therefore, using an uncharacterized MCHR1 antagonist would introduce significant variability in experimental outcomes, compromising data reproducibility and interpretation. The specific (R)-enantiomer and 3-hydroxypyrrolidine motif of GW856464 confer a unique pharmacological signature that cannot be assumed from other members of the thienopyrimidinone class.

GW856464 (851690-21-6) Quantitative Differentiation Evidence vs. Key MCHR1 Antagonists


GW856464 Binding Affinity at Human MCH1 Receptor (IC50 = 70 nM) vs. GW-803430

In a functional assay measuring inhibition of MCH-induced intracellular calcium mobilization in CHO cells expressing the human MCH1 receptor, GW856464 demonstrated an IC50 of 70 nM [1]. This potency is approximately 7.5-fold lower than that of the structurally related MCHR1 antagonist GW-803430, which exhibits an IC50 of 9.3 nM in a comparable assay . This moderate affinity positions GW856464 as a valuable tool for studying partial or context-dependent MCHR1 blockade, rather than complete receptor silencing.

MCHR1 Antagonist Binding Affinity Obesity

GW856464 Functional Selectivity vs. BMS-814580 (Ki = 16.9 nM)

GW856464 is a functional antagonist of the MCHR1 receptor . Its binding affinity (IC50 = 70 nM) is approximately 4-fold lower than that of the advanced clinical candidate BMS-814580, which has a Ki of 16.9 nM for hMCHR1 [1]. BMS-814580 is a highly efficacious antiobesity agent with robust in vivo activity [2]. GW856464, with its lower potency, may serve as a useful comparator or tool compound in studies designed to differentiate between high-potency MCHR1 inhibition and more subtle modulation of the pathway.

MCHR1 Antagonist Functional Antagonism Antiobesity

GW856464 Reduced hERG Liability Relative to Basic Amine-Containing MCHR1 Antagonists

MCHR1 antagonists incorporating a basic amine moiety are known to carry a high risk of off-target binding to the hERG potassium channel, a major predictor of drug-induced cardiotoxicity. For example, MCHr1 antagonist 2 exhibits potent hERG inhibition with an IC50 of 4.0 nM, alongside its MCHR1 activity (IC50 = 65 nM) [1]. GW856464, which lacks this basic amine motif and instead features a 3-hydroxypyrrolidine group, is designed to mitigate this liability [2]. While direct hERG data for GW856464 is not publicly available, this structural difference suggests a significantly improved cardiac safety profile, a key consideration for in vivo studies.

MCHR1 Antagonist hERG Cardiotoxicity Selectivity

GW856464 Chemical Purity (99.83%) vs. Standard Research-Grade Compounds

GW856464 is supplied with a certified purity of 99.83% as determined by HPLC analysis . This level of purity exceeds the typical ≥95% or ≥98% specification common for many research-grade small molecules. High purity minimizes the risk of off-target effects or assay interference from trace impurities, which is particularly important for in vivo pharmacology and toxicology studies.

Chemical Purity QC Reproducibility

GW856464 (851690-21-6) Optimal Research and Industrial Application Scenarios


Preclinical Obesity and Metabolic Disease Research

GW856464 is ideally suited for in vivo studies in rodent models of diet-induced obesity (DIO) and metabolic syndrome. Its moderate MCHR1 antagonism (IC50 = 70 nM) allows for the investigation of MCHR1 blockade without complete receptor saturation, enabling researchers to study dose-dependent effects on food intake, body weight, and energy expenditure . The compound's reduced hERG liability profile, inferred from its non-basic amine structure, supports its use in chronic dosing studies where cardiac safety is a key concern [1].

Cardiovascular Disease Research

MCHR1 antagonism has been linked to cardiovascular outcomes. GW856464 can be employed to probe the role of the MCHR1 pathway in cardiovascular function and disease models . The compound's moderate potency and favorable selectivity profile make it a valuable tool for differentiating between direct MCHR1-mediated cardiac effects and off-target liabilities that plague other MCHR1 antagonists [1].

Pharmacological Tool for Comparative MCHR1 Studies

Given the significant potency differences between MCHR1 antagonists (e.g., GW856464 IC50 = 70 nM vs. GW-803430 IC50 = 9.3 nM) [2], GW856464 serves as a critical comparator compound. Researchers can use it to benchmark the activity of novel MCHR1 modulators or to investigate the functional consequences of partial versus full receptor antagonism in cellular and in vivo models.

Chemical Biology and Probe Development

The high chemical purity (99.83%) of GW856464 makes it an excellent starting point for the development of chemical probes, such as fluorescently labeled or biotinylated derivatives, for target engagement studies, cellular imaging, and proteomic profiling of the MCHR1 interactome.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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